N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine is a complex organic compound that features a benzofuran moiety linked to a tetrahydropyrazolopyridine structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine typically involves multiple steps, starting with the preparation of the benzofuran moiety. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The tetrahydropyrazolopyridine structure can be synthesized through a series of cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This method is particularly useful for constructing complex polycyclic structures like benzofuran derivatives.
Chemical Reactions Analysis
Types of Reactions
N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the nitrogen-containing rings, leading to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while substitution reactions can introduce halogen or hydroxyl groups .
Scientific Research Applications
N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may also influence neurotransmitter release and signal transduction pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-16-13(5-8-20-16)9-12(1)11-17-14-4-7-19-15(10-14)3-6-18-19/h1-3,6,9,14,17H,4-5,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHKSAZFJTTWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NCC3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.